molecular formula C20H23IN2O4 B5159420 Methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide

Methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide

Cat. No.: B5159420
M. Wt: 482.3 g/mol
InChI Key: ZBXLQUJJNLWULH-UHFFFAOYSA-M
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Description

Methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the dimethyl groups.

    Esterification: The hydroxypropoxy group is introduced through an esterification reaction with methyl 3-hydroxybenzoate.

    Iodination: Finally, the compound is iodinated to form the iodide salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can also occur, especially at the ester and benzimidazole moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced ester and benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, benzimidazole derivatives are known for their antimicrobial and antiviral properties. This compound could be explored for similar activities, particularly against resistant strains of bacteria and viruses.

Medicine

In medicine, benzimidazole derivatives are used in the treatment of various diseases, including cancer and infectious diseases. This compound could be investigated for its potential as a therapeutic agent, particularly in oncology and infectious disease research.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide likely involves interactions with various molecular targets. The benzimidazole core can interact with DNA and proteins, potentially inhibiting their function. This can lead to antimicrobial and anticancer activities. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzimidazole: A simpler derivative with similar biological activities.

    2,3-Dimethylbenzothiazolium iodide: Another heterocyclic compound with similar structural features and applications.

    Methyl 3-hydroxybenzoate: A precursor in the synthesis of the target compound.

Uniqueness

Methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide is unique due to the combination of its benzimidazole core, hydroxypropoxy group, and iodide salt. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2O4.HI/c1-14-21(2)18-9-4-5-10-19(18)22(14)12-16(23)13-26-17-8-6-7-15(11-17)20(24)25-3;/h4-11,16,23H,12-13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXLQUJJNLWULH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C(=O)OC)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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